1-[5-(Oxan-4-yl)-1,3-thiazol-2-yl]-3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea
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Overview
Description
1-[5-(Oxan-4-yl)-1,3-thiazol-2-yl]-3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea is a complex organic compound that features a unique combination of oxane, thiazole, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Oxan-4-yl)-1,3-thiazol-2-yl]-3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiazole, the oxane ring can be introduced via a nucleophilic substitution reaction.
Benzothiophene Derivative Preparation: The benzothiophene moiety can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Urea Formation: The final step involves the coupling of the thiazole and benzothiophene derivatives with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Oxan-4-yl)-1,3-thiazol-2-yl]-3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiazole and benzothiophene rings can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the urea linkage or the aromatic rings, depending on the reducing agent used.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole or benzothiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly due to the biological activities associated with thiazole and benzothiophene derivatives
Materials Science: The unique structural features of this compound may make it useful in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It could serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action for 1-[5-(Oxan-4-yl)-1,3-thiazol-2-yl]-3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole and benzothiophene rings could play a crucial role in these interactions, potentially affecting pathways involved in inflammation, infection, or cancer .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain thiazole rings, are known for their antimicrobial and antiviral activities.
Benzothiophene Derivatives: Compounds such as raloxifene, used in the treatment of osteoporosis, highlight the biological relevance of benzothiophene structures.
Uniqueness
1-[5-(Oxan-4-yl)-1,3-thiazol-2-yl]-3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea is unique due to its combination of oxane, thiazole, and benzothiophene moieties, which may confer a distinct set of chemical and biological properties. This structural uniqueness could lead to novel applications and mechanisms of action not seen in simpler thiazole or benzothiophene derivatives.
Properties
IUPAC Name |
1-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c21-16(19-13-2-1-3-14-12(13)6-9-23-14)20-17-18-10-15(24-17)11-4-7-22-8-5-11/h6,9-11,13H,1-5,7-8H2,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHMDMQXQJUHJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC=C2)NC(=O)NC3=NC=C(S3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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